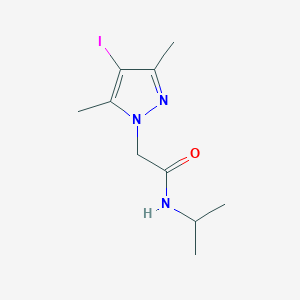![molecular formula C16H8N2O4 B11064861 7-Hydroxybenzo[b]phenazine-6,11-dione 5-oxide](/img/structure/B11064861.png)
7-Hydroxybenzo[b]phenazine-6,11-dione 5-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE is a complex organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and antimalarial activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE typically involves multiple steps, starting from readily available precursors. One common method involves the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid, followed by a Suzuki coupling reaction . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
科学研究应用
7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying redox reactions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound’s interaction with cellular components, such as DNA and proteins, further contributes to its cytotoxic effects .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: Shares a similar quinone structure and exhibits comparable redox properties.
Phenazine-1-carboxylic acid: Known for its antimicrobial activity and structural similarity to the target compound.
Aminonaphthoquinones: Display similar biological activities, including antitumor and antimicrobial effects.
Uniqueness
7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE is unique due to its specific substitution pattern and the presence of both quinone and phenazine moieties. This dual functionality enhances its redox potential and broadens its range of biological activities.
属性
分子式 |
C16H8N2O4 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC 名称 |
7-hydroxy-5-oxidobenzo[b]phenazin-5-ium-6,11-dione |
InChI |
InChI=1S/C16H8N2O4/c19-11-7-3-4-8-12(11)16(21)14-13(15(8)20)17-9-5-1-2-6-10(9)18(14)22/h1-7,19H |
InChI 键 |
LZGUNBOTQFTIAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C(=O)C4=C(C3=O)C=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[4,5-d]pyrimidine-2(3H)-thione, 5-methyl-7-(4-methyl-1-piperazinyl)-3-(phenylmethyl)-](/img/structure/B11064779.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11064787.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide](/img/structure/B11064792.png)
![3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11064801.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11064808.png)
![1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one](/img/structure/B11064810.png)


![N-(4-ethoxy-2-nitrophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11064835.png)
![6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11064840.png)

![N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11064847.png)
![4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11064854.png)
